ethyl 3-amino-5-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-amino-5-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a fluorophenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-amino-5-(4-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The introduction of the 4-fluorophenyl group can be achieved through a nucleophilic substitution reaction using 4-fluorobenzaldehyde. The amino group is introduced via a subsequent amination reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time. Catalysts and solvents may also be used to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 3-amino-5-(4-fluorophenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-(4-fluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino and fluorophenyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
- Ethyl 3-amino-5-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
- Ethyl 3-amino-5-(4-bromophenyl)-1H-pyrazole-4-carboxylate
- Ethyl 3-amino-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate
Comparison: Ethyl 3-amino-5-(4-fluorophenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making this compound potentially more effective in certain applications compared to its analogs with different substituents.
Properties
Molecular Formula |
C12H12FN3O2 |
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Molecular Weight |
249.24 g/mol |
IUPAC Name |
ethyl 3-amino-5-(4-fluorophenyl)-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H12FN3O2/c1-2-18-12(17)9-10(15-16-11(9)14)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H3,14,15,16) |
InChI Key |
PAJUADMWKYRORW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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